2-(5-methyl-1H-indol-2-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1H-indol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-2-3-11-9(6-8)7-10(13-11)4-5-12/h2-3,6-7,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINLIEOJKBJVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307304 | |
| Record name | 2-(5-methyl-1H-indol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76017-90-8 | |
| Record name | NSC190674 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-methyl-1H-indol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Routes for 2 5 Methyl 1h Indol 2 Yl Acetonitrile
Precursor-Based Synthetic Strategies for the Indole (B1671886) Core
The construction of the 5-methyl-substituted indole nucleus is the foundational step in the synthesis of the target compound. A variety of well-established and contemporary methods can be employed, each with its own set of advantages and substrate scope.
Classical Indole Annulation Methods
These time-honored reactions remain staples in organic synthesis for their reliability and broad applicability.
Fischer Indole Synthesis: This is arguably the most famous and widely used method for indole synthesis. rsc.orgbeilstein-journals.orgescholarship.org It involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. acs.org For the synthesis of a 5-methylindole (B121678) precursor, p-tolylhydrazine would be reacted with a suitable carbonyl compound, followed by an acid-catalyzed cyclization and elimination of ammonia. beilstein-journals.orgacs.org The reaction proceeds through a phenylhydrazone intermediate which rearranges to form the indole ring. beilstein-journals.org Both Brønsted and Lewis acids can be used as catalysts. rsc.orgacs.org
Bartoli Indole Synthesis: This method is particularly useful for the synthesis of 7-substituted indoles, but it can be adapted for other substitution patterns. researchgate.netacs.org The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. researchgate.netcapes.gov.br To generate a 5-methylindole derivative, one would start with 2-nitro-4-methylbenzene. The steric hindrance of the ortho-substituent is often crucial for the success of the reaction. researchgate.net
Leimgruber-Batcho Indole Synthesis: This is a highly efficient and popular alternative to the Fischer synthesis, especially in industrial applications, due to its high yields and mild reaction conditions. nih.gov The synthesis starts with an o-nitrotoluene derivative, in this case, 4-methyl-2-nitrotoluene. nih.govnih.gov This is first condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. nih.govnih.gov Subsequent reductive cyclization of this intermediate yields the desired indole. nih.govrsc.org A variety of reducing agents can be employed, including palladium on carbon with hydrogen, Raney nickel, or stannous chloride. nih.gov
Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate intermediate. nih.gov For a 5-methyl derivative, the starting material would be 4-methyl-2-nitrotoluene. Reductive cyclization of the pyruvate (B1213749) derivative, typically using zinc in acetic acid, leads to the formation of the corresponding indole-2-carboxylic acid, which can then be decarboxylated to the desired indole. nih.gov
Table 1: Comparison of Classical Indole Synthesis Methods
| Synthesis Method | Starting Material Example for 5-Methylindole | Key Reagents | General Applicability |
| Fischer | p-Tolylhydrazine | Aldehyde/Ketone, Acid Catalyst (e.g., HCl, ZnCl₂) rsc.orgacs.org | Broadly applicable for various substituted indoles. rsc.org |
| Bartoli | 2-Nitro-4-methylbenzene | Vinyl Grignard Reagent capes.gov.br | Particularly effective for 7-substituted indoles. researchgate.netacs.org |
| Leimgruber-Batcho | 4-Methyl-2-nitrotoluene | DMFDMA, Reducing Agent (e.g., Pd/C, H₂) nih.govnih.gov | High yields, mild conditions, widely used in industry. nih.gov |
| Reissert | 4-Methyl-2-nitrotoluene | Diethyl Oxalate, Reducing Agent (e.g., Zn/AcOH) nih.gov | Yields indole-2-carboxylic acids as intermediates. nih.gov |
Modern Metal-Catalyzed Indole Ring Formation
Transition metal catalysis has revolutionized organic synthesis, offering novel and efficient pathways to complex molecules, including indoles.
Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for the synthesis of indoles. One common strategy involves the intramolecular Heck cyclization of N-alkenylanilines. Another powerful approach is the reductive cyclization of β-nitrostyrenes, which can be achieved using palladium catalysis with a carbon monoxide surrogate like phenyl formate. Buchwald has also developed a palladium-catalyzed method for the Fischer indole synthesis by cross-coupling aryl bromides and hydrazones. acs.org
Silver-Catalyzed Hydroaminations: Silver(I) catalysts have emerged as effective promoters for indole synthesis, primarily through the hydroamination of 2-alkynylanilines. This method involves the intramolecular cyclization of an appropriately substituted aniline (B41778) bearing an alkyne group at the ortho position. The silver catalyst activates the alkyne towards nucleophilic attack by the aniline nitrogen, leading to the formation of the indole ring.
Cascade and Multicomponent Reaction Approaches for Indole Construction
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple synthetic steps into a single operation.
Cascade Reactions: These reactions involve a sequence of intramolecular transformations, where the product of one step is the substrate for the next. For instance, a palladium-catalyzed cascade reaction involving o-nitrobenzyl cyanides and boronic acids has been developed for the synthesis of 2-substituted indoles.
Multicomponent Reactions: MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that contains portions of all the initial reactants. Various MCRs have been developed for the synthesis of substituted indoles, often utilizing catalysts to facilitate the complex transformations. These methods can provide rapid access to diverse indole derivatives from simple precursors.
Introduction of the Acetonitrile (B52724) Moiety
Once the 5-methylindole core is established, the next critical step is the introduction of the acetonitrile group at the C-2 position.
Cyanomethylation Strategies at the Indole C-2 Position
Directly attaching a cyanomethyl group to the C-2 position of the indole ring is a key strategy.
Photoredox Catalysis: A direct cyanomethylation of indoles at the C-2 or C-3 position can be achieved using photoredox catalysis. This method utilizes a photocatalyst, a light source (such as a blue LED), and a cyanomethyl radical source like bromoacetonitrile. A variety of indole substrates with different functional groups are compatible with this reaction.
Metal-Catalyzed Cross-Coupling: Iron(II)-catalyzed direct oxidative cross-dehydrogenative coupling of indoles with acetonitrile derivatives provides a route to 2-(1H-indol-2-yl)acetonitrile. Another approach involves a copper-mediated C-2 cyanation of indoles where acetonitrile itself acts as the cyanide source. This particular method requires the temporary installation of a pyrimidyl group on the indole nitrogen to direct the C-2 selectivity.
Table 2: Methods for C-2 Cyanomethylation of Indoles
| Method | Reagents | Key Features |
| Photoredox Catalysis | Bromoacetonitrile, Photocatalyst, Light | Direct C-H functionalization, mild conditions. |
| Iron(II)-Catalyzed Coupling | Acetonitrile derivative, Iron(II) catalyst | Oxidative cross-dehydrogenative coupling. |
| Copper-Mediated Cyanation | Acetonitrile, Copper catalyst, Removable N-directing group | Uses acetonitrile as the cyanide source. |
Conversion of Other Functional Groups to the Acetonitrile Group
An alternative to direct cyanomethylation is the synthesis of an indole with a precursor functional group at the C-2 position, which is then converted to the acetonitrile moiety.
From Nitroethyl Precursors: A notable method involves the transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. This recently developed protocol provides a solution for converting what was previously an inert byproduct of certain indole syntheses into the desired target molecule. The transformation is efficient and proceeds through a spirocyclic intermediate. The reaction is typically promoted by reagents such as phosphorus oxychloride (POCl₃).
Michael Addition or Knoevenagel Condensation Strategies to Form the Acetonitrile Side Chain
The introduction of the acetonitrile moiety at the C2 position of the indole ring is a critical step in the synthesis of the title compound. Michael addition and Knoevenagel condensation represent powerful strategies for forming the necessary carbon-carbon bond.
Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of organic synthesis. In the context of synthesizing 2-(indol-2-yl)acetonitriles, a Michael-type addition of the indole nucleus to a suitable acceptor is a key strategy. A notable approach involves the reaction of indoles with nitroalkenes. nih.gov For instance, the reaction between an indole and a nitroalkene can be initiated under acidic conditions, which leads to the formation of a 3-(2-nitroethyl)-1H-indole intermediate. nih.govresearchgate.net This intermediate, which can be considered an unproductive byproduct in some reactions, has been successfully converted into the desired 2-(1H-indol-2-yl)acetonitrile. nih.gov This transformation proceeds through a [4+1]-spirocyclization to a 4'H-spiro[indole-3,5'-isoxazole], which then undergoes a diastereoselective rearrangement to yield the target nitrile. nih.govresearchgate.net This cascade effectively transforms an initial Michael-type adduct into the final product. Microwave-assisted Michael additions have also been reported for related indole functionalizations, highlighting a green chemistry approach to this reaction class. tandfonline.com
Knoevenagel Condensation: The Knoevenagel condensation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, is another viable method for elaborating the indole scaffold. While often used to synthesize derivatives at the C3 position, the principles can be adapted for C2 functionalization. nih.govacgpubs.org For example, 2,5-disubstituted indole-3-carboxaldehydes can undergo Knoevenagel condensation with compounds like barbiturates or thiazolidine-2,4-dione under microwave-assisted, solvent-free conditions. nih.gov More directly related to forming the acetonitrile side chain, the Knoevenagel condensation can be used to create α,β-unsaturated nitriles by reacting an appropriate indole aldehyde with an active methylene compound like malononitrile. evitachem.commdpi.com Subsequent reduction of the double bond would lead to the desired acetonitrile structure. The reaction conditions for Knoevenagel condensations are often optimized for efficiency and yield, with various catalysts and solvent systems being explored. derpharmachemica.com
Table 1: Comparison of Side Chain Formation Strategies
| Feature | Michael Addition Route | Knoevenagel Condensation Route |
|---|---|---|
| Key Intermediates | 3-(2-nitroethyl)-1H-indole, 4'H-spiro[indole-3,5'-isoxazole] | α,β-unsaturated nitriles |
| Starting Materials | Indole, Nitroalkene | Indole-2-carboxaldehyde, Acetonitrile/Malononitrile |
| Reaction Type | Conjugate Addition, Rearrangement | Condensation, Reduction |
| Reported Variations | Acid-assisted cascade nih.govresearchgate.net | Solvent-free, microwave-assisted nih.gov |
Regioselective Synthesis and Functionalization of the Indole System
Achieving the correct substitution pattern on the indole ring—specifically the methyl group at the C5 position and the acetonitrile at the C2 position—requires precise control over the regioselectivity of the reactions.
Strategies for 5-Methyl Substitution
The 5-methylindole core is a common precursor in these syntheses. wikipedia.org Its preparation can be achieved through several classic and modern indole synthesis methods, starting from appropriately substituted anilines.
One common approach begins with p-toluidine (B81030) (4-methylaniline). A novel synthetic route involves the alkylation of p-toluidine with 2-chloro-1,1,2-tributoxyethane, followed by cyclization. luc.edu Another method involves incorporating a trifluoroacetyl group onto the aniline nitrogen before cyclization, which can improve yields; the protecting group is then removed via saponification to yield 5-methylindole. luc.edu The Fischer indole synthesis, a robust and widely used method, can also be employed, starting from the phenylhydrazone derived from p-tolylhydrazine. rsc.org Other strategies include the Gassman indole synthesis and palladium-catalyzed cyclizations of o-alkynylanilines, though the availability of starting materials can be a concern. luc.edu
Table 2: Selected Synthetic Routes to 5-Methylindole
| Method | Starting Material | Key Steps | Reported Yield | Reference |
|---|---|---|---|---|
| Acetal-based Cyclization | p-Toluidine | Alkylation, N-trifluoroacetylation, Cyclization, Saponification | 86% | luc.edu |
| Madelung Synthesis | N-formyl-p-toluidide | Intramolecular cyclization with strong base | Varies | General Method |
| Fischer Indole Synthesis | p-Tolylhydrazine | Reaction with a ketone/aldehyde, Cyclization with acid catalyst | Good | rsc.org |
Directed Ortho-Metallation and C-H Activation Approaches
Once the 5-methylindole scaffold is obtained, the acetonitrile group must be introduced regioselectively at the C2 position. The inherent reactivity of the indole ring often favors substitution at C3. rsc.org However, modern synthetic methods like directed ortho-metalation (DoM) and transition-metal-catalyzed C-H activation provide powerful tools to achieve C2 selectivity.
Directed Ortho-Metalation (DoM): DoM involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For indoles, the nitrogen atom (often protected with a suitable DMG like pivaloyl, carbamoyl, or pyrimidyl) can direct lithiation to the C2 position. researchgate.netnih.gov The resulting C2-lithiated indole is a potent nucleophile that can react with an appropriate electrophile, such as chloroacetonitrile (B46850) or a related synthon, to install the acetonitrile side chain.
C-H Activation: Transition-metal-catalyzed C-H activation has become a premier strategy for the direct functionalization of unreactive C-H bonds. bohrium.com Numerous methods have been developed for the C2-functionalization of indoles using catalysts based on palladium, rhodium, iridium, and cobalt. rsc.orgnih.govbohrium.com These reactions often employ a directing group on the indole nitrogen to ensure C2 selectivity. researchgate.net For example, a palladium-catalyzed reaction can couple N-protected indoles with aryl or alkyl halides. researchgate.net A direct C2-alkylation or C2-cyanation of 5-methylindole could be envisioned using these advanced catalytic systems, providing a highly efficient and atom-economical route to the target molecule. Some protocols have even achieved C2-arylation without a directing group, relying on the inherent reactivity and specialized catalytic systems. researchgate.net
Stereoselective Synthesis of Analogues (if applicable to chiral derivatives)
While 2-(5-methyl-1H-indol-2-yl)acetonitrile itself is achiral, its derivatives can contain stereocenters. The synthesis of such chiral analogues in an enantiomerically pure or enriched form requires stereoselective methods. A key position for introducing chirality is the α-carbon of the acetonitrile side chain.
If a substituent is introduced at this α-position, a stereocenter is created. The synthesis of such analogues has been demonstrated through the previously mentioned cascade reaction of indoles with substituted nitroalkenes. nih.gov The reaction proceeds through a spirocyclic intermediate, and the subsequent rearrangement can be highly diastereoselective, leading to the formation of a single diastereomer of the α-substituted 2-(1H-indol-2-yl)acetonitrile. researchgate.net The stereochemistry of one such product was confirmed by single-crystal X-ray diffraction. researchgate.net Another form of chirality in indole derivatives is atropisomerism, which arises from hindered rotation around a single bond. This has been studied in complex indole-substituted systems and represents another avenue for creating chiral analogues. academie-sciences.fr
Green Chemistry Principles in Synthetic Design
Modern synthetic chemistry emphasizes the importance of environmentally benign processes, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.comresearchgate.net
Solvent Selection and Optimization for Environmentally Benign Processes
Solvent choice is a critical factor in green chemistry, as solvents constitute a large portion of the waste generated in chemical processes. rsc.org The development of synthetic routes for indole derivatives has increasingly focused on using greener solvents. researchgate.net
Reactions for synthesizing indole derivatives have been successfully carried out in environmentally benign solvents like water and ethanol (B145695), often with the aid of catalysts to improve efficiency. nih.govijiset.com For instance, the synthesis of certain 3-substituted indole derivatives has been achieved using an In(OTf)₃ catalyst in ethanol under reflux conditions. nih.gov The use of ionic liquids as recyclable catalysts and solvents has also been explored for the synthesis of indole-containing heterocycles. ijiset.com Furthermore, solvent-free reaction conditions, often coupled with microwave irradiation, represent a significant advancement in green synthesis. tandfonline.comnih.gov These methods not only reduce solvent waste but also often lead to shorter reaction times and higher yields. researchgate.net The optimization of a synthetic process by carefully selecting a non-hazardous, recyclable solvent can dramatically reduce the environmental impact and cost of chemical production. rsc.orgrsc.org
Table 3: Green Solvents in Indole Synthesis
| Solvent/Condition | Example Application | Advantages | Reference |
|---|---|---|---|
| Ethanol | In(OTf)₃ catalyzed synthesis of 1,2-dihydropyridines | Biodegradable, low toxicity, efficient under reflux | nih.gov |
| Water | [Hmim]HSO₄ catalyzed synthesis of 3-pyranyl indoles | Non-toxic, non-flammable, inexpensive | ijiset.com |
| Ionic Liquids | Synthesis of 3-pyranyl indoles | Recyclable catalyst/solvent, low vapor pressure | ijiset.com |
| Solvent-Free | Microwave-assisted Knoevenagel condensation | No solvent waste, rapid reaction, high yield | nih.gov |
Energy Efficiency Considerations in Reaction Protocols
One of the primary areas for improving energy efficiency is the method of heating. Conventional synthesis often relies on oil baths and heating mantles, which can lead to inefficient heat transfer and extended reaction times. Greener alternatives, such as microwave irradiation, have demonstrated significant potential in the synthesis of indole derivatives. tandfonline.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. tandfonline.commdpi.com This is achieved through direct and rapid heating of the reaction mixture, avoiding the energy loss associated with heating the entire reaction vessel. tandfonline.com
Another key factor is the reaction temperature itself. Developing synthetic routes that operate under mild conditions (room temperature to moderate heat) is a cornerstone of green chemistry. rsc.org For instance, some modern multicomponent reactions for assembling the indole core can be initiated at room temperature, with subsequent steps requiring only gentle heating to around 70°C. rsc.orgresearchgate.net This contrasts sharply with classical methods that may demand harsh conditions and high temperatures (e.g., >140°C), thereby consuming more energy. rsc.org
The following table summarizes the comparison between conventional and energy-efficient heating methods applicable to indole synthesis.
Table 1: Comparison of Heating Methods in Indole Synthesis
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (MWI) | Flow Chemistry |
|---|---|---|---|
| Heating Mechanism | Conduction/Convection (Indirect) | Dielectric Heating (Direct) | High-Efficiency Heat Exchange |
| Typical Reaction Time | Hours to Days rsc.orgresearchgate.net | Minutes tandfonline.commdpi.com | Minutes to Hours researchgate.net |
| Energy Transfer | Inefficient, slow, uneven heating | Efficient, rapid, uniform heating tandfonline.com | Highly efficient and controlled researchgate.net |
| Temperature Control | Prone to fluctuations and hotspots | Precise and uniform | Precise and stable researchgate.net |
| Energy Consumption | High | Low tandfonline.com | Generally low due to high efficiency |
By integrating these energy-efficient protocols, the synthesis of this compound can be made more sustainable and cost-effective.
Waste Minimization and Byproduct Management
The reduction of chemical waste is a critical goal in modern organic synthesis, governed by principles like atom economy and the E-factor (Environmental Factor). Strategies for synthesizing this compound can incorporate several methods to minimize waste and manage byproducts effectively.
Atom Economy and Reaction Design
Multicomponent reactions (MCRs) are a powerful tool for waste reduction. By combining three or more reactants in a single step to form a complex product, MCRs maximize the incorporation of starting materials into the final structure, leading to high atom economy. rsc.orgacs.org An innovative two-step process involving an Ugi four-component reaction followed by an acid-induced cyclization has been developed for indole synthesis. rsc.orgresearchgate.net This approach, which uses simple and readily available starting materials, is inherently more efficient and generates less waste compared to traditional multi-step linear syntheses that require isolation of intermediates and often involve protection/deprotection steps. rsc.org
Solvent and Catalyst Choice
Byproduct Management and Valorization
In a broader industrial context, the separation and valorization of all byproducts is a key feature of process intensification. For example, in the production of acetonitrile from renewable sources like ethanol, byproducts such as carbon dioxide and hydrogen cyanide can be separated and converted into marketable products like ammonium (B1175870) bicarbonate and sodium cyanide. aidic.it Applying such circular economy principles to the synthesis of specialty chemicals like this compound can further enhance sustainability.
The following table provides a comparative analysis of different synthetic strategies concerning waste generation.
Table 2: Waste Generation Profile of Different Indole Synthesis Strategies
| Synthetic Strategy | Key Features | Atom Economy | E-Factor (Waste/Product Ratio) | Byproduct Profile |
|---|---|---|---|---|
| Classical Linear Synthesis | Multiple steps, protection groups, stoichiometric reagents | Low | High | High volume of organic and inorganic waste |
| Catalytic Cyclization | Use of metal catalysts (e.g., Palladium) mdpi.com | Moderate to High | Moderate | Catalyst-containing waste, potential for metal leaching |
| Multicomponent Reactions (MCRs) | One-pot, multiple starting materials combined rsc.orgresearchgate.net | High | Low | Minimal byproducts, mostly solvent waste researchgate.net |
By adopting these advanced synthetic and process design strategies, the chemical industry can move towards more sustainable and environmentally responsible methods for producing this compound and other valuable indole compounds.
Reactivity and Chemical Transformations of 2 5 Methyl 1h Indol 2 Yl Acetonitrile
Reactivity of the Acetonitrile (B52724) Group
The acetonitrile group (-CH₂CN) is characterized by the presence of a carbon-nitrogen triple bond and an adjacent activated methylene (B1212753) group. This functionality is susceptible to a variety of transformations, including nucleophilic additions, hydrolysis, reduction, and cyclization reactions.
Nucleophilic Additions and Cyclizations Involving the Nitrile
The carbon-nitrogen triple bond of the nitrile is electrophilic and can undergo nucleophilic attack. While direct nucleophilic additions to simple nitriles often require strong nucleophiles, the reactivity can be enhanced. For instance, the reaction of nitriles with organometallic reagents like Grignard or organolithium compounds can lead to the formation of ketones after hydrolysis of the intermediate imine.
The nitrile group is also a key precursor for the synthesis of various heterocyclic rings. The reaction with azides is a common method for forming tetrazoles, while reactions with hydrazides can yield triazoles. These transformations are particularly valuable in medicinal chemistry, where tetrazoles are often used as bioisosteres for carboxylic acids. thieme-connect.comnih.gov
Hydrolysis Reactions to Carboxylic Acid and Amide Derivatives
The hydrolysis of the nitrile group in 2-(5-methyl-1H-indol-2-yl)acetonitrile can lead to the formation of either the corresponding carboxylic acid, (5-methyl-1H-indol-2-yl)acetic acid, or the amide, 2-(5-methyl-1H-indol-2-yl)acetamide. The outcome of the reaction is dependent on the reaction conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous acid, such as hydrochloric acid. nih.govnih.gov The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. researchgate.net
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt. nih.gov Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. nih.gov Careful control of reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the intermediate amide. researchgate.net
| Hydrolysis Product | Reagents and Conditions | Reference |
| (5-methyl-1H-indol-2-yl)acetic acid | Dilute HCl, heat | nih.govnih.gov |
| Sodium (5-methyl-1H-indol-2-yl)acetate | NaOH solution, heat | nih.gov |
| 2-(5-methyl-1H-indol-2-yl)acetamide | Controlled hydrolysis (e.g., milder conditions) | researchgate.net |
Reduction Reactions to Amine and Imine Derivatives
The nitrile group can be reduced to form primary amines or, under certain conditions, imines. These reactions are fundamental in the synthesis of various biologically active molecules.
Common reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of nitriles to primary amines. Catalytic hydrogenation over metal catalysts like Raney nickel, platinum, or palladium is also a widely used method. nih.gov
More recently, methods for the selective reduction of nitriles have been developed. For example, the use of B(C₆F₅)₃ as a catalyst with hydrosilanes allows for the efficient conversion of nitriles to either primary amines or N-silylimines, depending on the choice of the silane (B1218182) reagent. researchgate.net This method has been successfully applied to nitrile substrates containing heterocyclic rings like indole (B1671886). researchgate.net Electrochemical methods have also been explored for the reduction of acetonitrile to ethylamine (B1201723), offering a potentially greener alternative to traditional chemical reductions. nih.gov
| Reduction Product | Reagents and Conditions | Reference |
| 2-(5-methyl-1H-indol-2-yl)ethanamine | LiAlH₄ or Catalytic Hydrogenation (e.g., Raney Ni, H₂) | nih.gov |
| N-silyl-2-(5-methyl-1H-indol-2-yl)ethanimine | B(C₆F₅)₃, bulky hydrosilane | researchgate.net |
Transformations into Heterocyclic Rings via Nitrile Reactivity
The nitrile functionality is a valuable synthon for the construction of various nitrogen-containing heterocycles. These reactions often involve cycloadditions or condensation reactions.
Tetrazole Formation: The [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with the nitrile group is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. thieme-connect.comnih.govorganic-chemistry.org This reaction can be catalyzed by various agents, including zinc salts or Lewis acids, to improve efficiency. organic-chemistry.org
Triazole Formation: 1,2,4-Triazoles can be synthesized from nitriles by reacting them with acid hydrazides. researchgate.netresearchgate.net This condensation reaction provides a direct route to diversely substituted triazole derivatives.
| Heterocyclic Product | Reagents and Conditions | Reference |
| 5-((5-methyl-1H-indol-2-yl)methyl)-1H-tetrazole | Sodium azide (NaN₃), catalyst (e.g., ZnCl₂) | thieme-connect.comorganic-chemistry.org |
| 3-Aryl-5-((5-methyl-1H-indol-2-yl)methyl)-1,2,4-triazole | Aryl acid hydrazide, heat | researchgate.netresearchgate.net |
Reactivity of the Indole Core
The indole ring system is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. The preferred site of substitution is generally the C-3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate.
Electrophilic Aromatic Substitution Patterns at Indole C-3 and other positions
For 2-substituted indoles such as this compound, the C-3 position remains the most nucleophilic and is the primary site for electrophilic aromatic substitution.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org Treatment of an indole with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), results in the introduction of a formyl group (-CHO) at the C-3 position. ijpcbs.comchemistrysteps.com The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the indole ring. wikipedia.org For this compound, this reaction would be expected to yield 2-(3-formyl-5-methyl-1H-indol-2-yl)acetonitrile.
Mannich Reaction: The Mannich reaction is a three-component condensation involving an amine, formaldehyde, and an active hydrogen compound, in this case, the indole. chemtube3d.com This reaction introduces an aminomethyl group, typically at the C-3 position of the indole ring. chemtube3d.combhu.ac.in The product of the Mannich reaction on this compound would be 2-(3-((dimethylamino)methyl)-5-methyl-1H-indol-2-yl)acetonitrile, assuming dimethylamine (B145610) is used as the amine component. These Mannich bases are valuable intermediates as the aminomethyl group can be displaced by various nucleophiles. bhu.ac.in
While the C-3 position is the most reactive, substitution at other positions on the indole ring is possible, though it generally requires more forcing conditions or specific directing groups. The presence of the methyl group at the C-5 position will also influence the reactivity and orientation of further substitutions on the benzene (B151609) portion of the indole nucleus.
| Reaction | Reagent(s) | Expected C-3 Substituted Product | Reference |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-(3-formyl-5-methyl-1H-indol-2-yl)acetonitrile | wikipedia.orgijpcbs.comchemistrysteps.com |
| Mannich Reaction | Formaldehyde, Dimethylamine | 2-(3-((dimethylamino)methyl)-5-methyl-1H-indol-2-yl)acetonitrile | chemtube3d.combhu.ac.in |
N-Functionalization of the Indole Nitrogen
The indole nitrogen of this compound possesses a lone pair of electrons and an acidic proton, allowing for various N-functionalization reactions. These modifications are crucial for altering the electronic properties of the indole ring and for introducing new functionalities.
N-Alkylation: The nitrogen atom can be deprotonated by a suitable base, such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by treatment with an alkyl halide. This process introduces an alkyl group onto the indole nitrogen. While indoles typically react with alkyl halides at elevated temperatures, the specific conditions can be tailored. pharmaguideline.com For instance, the related compound 1H-indole-2-carbonitrile undergoes propargylation upon reaction with propargyl bromide in the presence of NaH and DMF. Another approach involves using a catalyst system like K2CO3/n-Bu4PBr in water for the alkylation of indoles. acs.org
N-Arylation: The introduction of an aryl group at the indole nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. Methodologies for the selective N-H arylation of indole derivatives have been developed, providing a pathway to N-aryl indole structures. acs.org
Table 1: Representative N-Functionalization Reactions on Indole Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | 1. NaH, DMF; 2. Alkyl halide | N-Alkyl Indole | pharmaguideline.com |
| N-Alkylation | Benzylic Alcohol, I₂ (5 mol%), Toluene, 40 °C | N-Alkyl Indole | acs.org |
| N-Arylation | Aryl Halide, Pd or Cu catalyst, Base | N-Aryl Indole | acs.org |
Functionalization at the 5-Methyl Position
The methyl group at the C-5 position of the indole ring is a site for benzylic-type functionalization, which can introduce new reactive handles or modify the molecule's properties.
Benzylic Oxidation: The selective oxidation of the 5-methyl group to a formyl or carboxyl group is a key transformation. This can be accomplished using various catalytic systems. Significant progress has been made in the aerobic oxidation of methylarenes using transition-metal catalysts or electrochemical methods. researchgate.netmdpi.com For example, a catalyst system comprising Fe(NO₃)₃ and N-hydroxysuccinimide (NHSI) can facilitate the aerobic oxidation of benzylic methylenes to ketones. nih.gov These methods provide pathways to convert the 5-methyl group into a carbonyl functionality, which can serve as a precursor for further derivatization.
Benzylic Halogenation: The 5-methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. This reaction introduces a halogen atom at the benzylic position, creating a reactive 5-(halomethyl)indole derivative that is a valuable intermediate for subsequent nucleophilic substitution reactions. youtube.com
Cascade and Tandem Reactions Utilizing the Compound as a Substrate
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.org While the 2-(1H-indol-2-yl)acetonitrile framework is often the product of sophisticated cascade transformations, its inherent functionalities make it a potential substrate for initiating such sequences. nih.govmdpi.com
The reactivity of this compound is characterized by the nucleophilic indole core, the acidic α-protons of the methylene group adjacent to the nitrile, and the electrophilic carbon of the nitrile group. These features allow it to participate in cascade reactions. For example, the active methylene group can undergo a Knoevenagel condensation with an aldehyde or ketone, and the resulting adduct could participate in a subsequent intramolecular cyclization. 2-Indolylacyl radicals, which are structurally related, are known to be useful intermediates in reactions that give access to a wide range of indolic structures, including complex polycyclic compounds. researchgate.net
Photochemical and Electrochemical Reactivity Studies
The indole nucleus is photoactive and can participate in a range of photochemical transformations.
Photochemical Reactivity: The UV-induced oxidation of a related compound, 2-(1′H-indol-2′-yl)- nih.govorganic-chemistry.orgnaphthyridine, in an acetonitrile solution in the presence of air, leads to the formation of a 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one. rsc.org This indicates that the indole ring of this compound is susceptible to photooxidation, potentially leading to ring-opened or rearranged products. rsc.org Furthermore, direct photo-induced reductive Heck cyclizations of indole derivatives have been developed, enabling the synthesis of polycyclic indolinyl compounds without the need for a photocatalyst. nih.gov Indoles can also undergo [2+2] photocycloaddition reactions. collectionscanada.gc.ca
Electrochemical Reactivity: Electrochemical methods offer alternative pathways for functionalization. The benzylic C-H bond of the 5-methyl group is a potential site for electrochemical oxidation. researchgate.net Additionally, the acetonitrile group can participate in electrochemical transformations. Acetonitrile itself can serve as a carbon or nitrogen source in various electrochemical reactions to produce amides and nitrogen-containing heterocycles, suggesting that the nitrile moiety of the target compound could be electrochemically modified. rsc.org
Derivatization and Scaffold Modification
The this compound scaffold is a versatile building block for the synthesis of more complex molecular architectures, including fused and polycyclic systems.
The reactive sites within this compound can be exploited to construct fused heterocyclic systems. A key strategy involves reactions that engage the active methylene and nitrile functionalities.
A notable example is the copper-catalyzed cascade reaction between 2-iodo-N-(2-iodobenzyl)benzamide derivatives and aryl acetonitriles. This reaction proceeds via intermolecular cyclization to furnish complex isoquinoline (B145761) fused pyrimidoindole derivatives, demonstrating the direct use of an aryl acetonitrile in building a fused polyheterocyclic system. lookchem.com The indole nitrogen and the C-3 position are also common sites for annulation reactions to form fused systems.
Table 2: Example of Fused Heterocycle Synthesis
| Reactants | Catalyst/Reagents | Product Type | Reference |
| 2-iodo-N-(2-iodobenzyl)benzamide, Aryl acetonitrile | CuCl, L-proline, Base | Isoquinoline fused pyrimidoindole | lookchem.com |
Beyond simple fused systems, the title compound serves as a precursor for elaborate polycyclic structures, often through metal-catalyzed C-H activation or cyclization strategies.
Ruthenium(II)-Catalyzed C-H Activation: Oxidative coupling of NH protic amides with alkynes, catalyzed by Ruthenium(II) complexes, has been developed for synthesizing diverse and complex structures, including N-acyl indoles and tricyclic amide derivatives. nih.gov This type of C-H activation strategy could be applied to the indole core of this compound to build polycyclic frameworks. rsc.org
Photochemical Cyclization: As mentioned previously, direct photo-induced reductive Heck cyclization of indole derivatives bearing a haloaryl group can be achieved using UVA/blue LEDs. This metal- and photocatalyst-free method is effective for preparing complex polycyclic indolinyl compounds. nih.gov
Radical Cyclization: 2-Indolylacyl radicals can be generated and used in cascade reactions to access complex polycyclic compounds that contain the 2-acylindole moiety. researchgate.net These radical-based strategies offer powerful tools for scaffold modification.
Formation of Linkers and Bioconjugates for Chemical Biology Probes
The unique structural features of this compound, namely the reactive N-H of the indole ring and the versatile acetonitrile group, present significant potential for its application in the synthesis of linkers and bioconjugates for chemical biology probes. While direct utilization of this specific molecule in extensive bioconjugation studies is not widely documented, the reactivity of its constituent functional groups provides a clear blueprint for its derivatization into valuable chemical tools.
The indole nitrogen can be readily functionalized to attach linkers. For instance, alkylation of the indole nitrogen with bifunctional reagents containing a terminal electrophile (e.g., a haloalkane or a tosylate) and a secondary functional group (e.g., an azide, alkyne, or protected amine) can furnish a derivative ready for subsequent conjugation. This approach is a common strategy in the synthesis of indole-based bioconjugates. A notable example involves the alkylation of an indole core with reagents like bromoacetic ester, followed by hydrolysis to the carboxylic acid, which can then be coupled to other molecules, such as amino acids or peptides. acs.org This methodology could be directly applied to this compound to append a variety of linker types.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Stille couplings, are powerful methods for the functionalization of indole rings, often at the C3 position. nih.gov While the starting material for these reactions is typically a halogenated indole, this highlights the chemical tractability of the indole scaffold for creating complex bioconjugates.
The acetonitrile group itself offers another handle for chemical modification. For example, reduction of the nitrile to a primary amine would provide a nucleophilic site for amide bond formation with activated carboxylic acids, or for reaction with isothiocyanates to form thioureas. Conversely, hydrolysis of the nitrile to a carboxylic acid would enable standard peptide coupling chemistries.
A sophisticated application of indole chemistry in the development of probes is the creation of chemically cleavable linkers. One such system has been developed based on the condensation of an indole with malondialdehyde, creating a linker that can be cleaved under mild conditions. nih.gov While this specific chemistry is not directly applicable to the 2-acetonitrile derivative without prior modification, it underscores the utility of the indole nucleus in designing advanced bioconjugation strategies.
The synthesis of bioconjugates by linking indole-containing molecules to other bioactive compounds, such as bile acids, through click chemistry has also been reported. nih.gov This involves the introduction of an azide or alkyne functionality onto the indole, a modification that could be readily achieved on this compound, for example, by N-alkylation with a propargyl halide.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
While 1D NMR provides initial data, 2D NMR experiments are essential for assembling the complete molecular structure of 2-(5-methyl-1H-indol-2-yl)acetonitrile by revealing through-bond and through-space correlations between nuclei. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the aromatic protons on the indole (B1671886) ring (H-4, H-6, and H-7), confirming their adjacent positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbon atom to which they are attached (¹J C-H). youtube.comyoutube.com This is the primary method for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, it would definitively link the methyl protons to the C-5 methyl carbon and the methylene (B1212753) protons to the acetonitrile (B52724) sidechain carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons over two to three bonds (²J C-H and ³J C-H). emerypharma.comyoutube.com This is critical for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the methylene protons (on the acetonitrile group) to the C-2 and C-3 carbons of the indole ring, confirming the attachment point of the side chain. It would also show correlations from the C-5 methyl protons to the C-4, C-5, and C-6 carbons of the indole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. While less critical for a relatively rigid structure like this, it can confirm spatial proximities, for instance, between the methylene protons and the H-3 proton of the indole ring.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| NH (H-1) | None | None (No attached C) | C-2, C-3, C-7a |
| H-3 | None | C-3 | C-2, C-3a, C-4, C-7a |
| H-4 | H-6 | C-4 | C-3, C-5, C-6, C-7a |
| CH₃ (at C-5) | H-6 | C-5 Methyl | C-4, C-5, C-6 |
| H-6 | H-4, CH₃ (at C-5) | C-6 | C-4, C-5, C-7, C-7a |
| H-7 | H-6 | C-7 | C-5, C-6, C-7a |
| CH₂ (side chain) | None | CH₂ | C-2, C-3, CN |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a material. While solution-state NMR spectra of different polymorphs are identical because the crystal lattice is destroyed upon dissolution, solid-state NMR (ssNMR) is a powerful, non-destructive technique for their characterization. jeol.com Each distinct polymorph will give rise to a unique ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions within the crystal lattice. jeol.comnih.gov
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments could be employed to:
Identify and differentiate between potential polymorphic forms by observing distinct chemical shifts for the carbon atoms. rsc.org
Detect impurities or the presence of a mixture of polymorphs in a bulk sample.
Gain insight into molecular packing and hydrogen bonding in the solid state by analyzing chemical shift anisotropies.
Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes, such as conformational changes or rotations around single bonds. researchgate.netnih.gov In the case of this compound, the primary conformational flexibility involves the rotation around the single bond connecting the methylene group to the C-2 position of the indole ring.
By acquiring NMR spectra at various temperatures, it would be possible to study this dynamic process. At low temperatures, if the rotation is slow on the NMR timescale, distinct signals might be observed for non-equivalent protons. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of these temperature-dependent lineshapes can provide quantitative data on the energy barrier (activation energy) for this rotation.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). pnnl.gov This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. For this compound, HRMS is the definitive method to confirm its molecular formula, C₁₁H₁₀N₂.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀N₂ |
| Calculated Exact Mass | 170.08440 u |
| Ionization Mode (Example) | Electrospray Ionization (ESI) |
| Observed Ion (Example) | [M+H]⁺ (protonated molecule) |
| Calculated Exact Mass of [M+H]⁺ | 171.09167 u |
This technique is also invaluable in monitoring chemical reactions, allowing for the identification of intermediates and byproducts by determining their elemental formulas. nih.gov
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (such as the molecular ion, M⁺˙, or the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers, which have the same molecular formula but different atomic arrangements. libretexts.org
For this compound, the protonated molecule ([M+H]⁺, m/z 171.09) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pathway would likely involve characteristic losses related to the indole core and the acetonitrile side chain.
Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 171.09 | 130.06 | CH₃CN (Acetonitrile) | 5-Methyl-1H-indol-2-yl-methylium cation |
| 171.09 | 144.08 | HCN (Hydrogen Cyanide) | C₁₀H₁₀N⁺ ion after rearrangement |
| 130.06 | 115.04 | CH₃ (Methyl radical) | Indol-2-yl-methylium cation |
This fragmentation analysis provides a structural fingerprint that helps to distinguish this compound from other isomers, such as 2-(4-methyl-1H-indol-2-yl)acetonitrile or 2-(7-methyl-1H-indol-3-yl)acetonitrile. libretexts.org
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z). polyu.edu.hknih.gov This multidimensional separation capability makes it exceptionally well-suited for distinguishing between isomeric compounds, which are molecules that share the same chemical formula and thus the same exact mass, but differ in their atomic arrangement. polyu.edu.hk For a compound like this compound, IMS-MS would be invaluable for differentiating it from its various structural isomers.
Positional isomers, such as 2-(4-methyl-1H-indol-2-yl)acetonitrile, 2-(6-methyl-1H-indol-2-yl)acetonitrile, or 2-(7-methyl-1H-indol-3-yl)acetonitrile, would exhibit subtle differences in their three-dimensional structure. These conformational differences influence how the ions drift through a gas-filled mobility cell under the influence of an electric field. nih.gov More compact ions experience fewer collisions with the drift gas and thus travel faster, while more elongated or bulky ions have a slower drift time. This difference in drift time is used to calculate the ion's rotationally averaged collision cross-section (CCS), a key physicochemical property that is characteristic of the ion's shape. researchgate.net
By measuring the CCS values, IMS-MS can provide a unique fingerprint for each isomer, allowing for their unambiguous identification even when they co-elute in a chromatographic separation or are present in a complex mixture. nih.govnih.gov While experimental CCS values for this compound have not been reported in the reviewed literature, a hypothetical dataset illustrates how IMS-MS could distinguish it from a positional isomer. The resolving power of modern high-resolution drift-tube ion mobility spectrometry (DTIMS) can often baseline separate isomers with CCS differences of less than 1%. researchgate.net
Illustrative Data for Isomer Differentiation by IMS-MS
| Compound Name | Molecular Formula | Exact Mass (m/z) | Hypothetical CCS (Ų) |
|---|---|---|---|
| This compound | C₁₁H₁₀N₂ | 170.0844 | 135.2 |
| 2-(7-methyl-1H-indol-3-yl)acetonitrile | C₁₁H₁₀N₂ | 170.0844 | 138.5 |
| 2-(4-methyl-1H-indol-2-yl)acetonitrile | C₁₁H₁₀N₂ | 170.0844 | 136.1 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the fundamental vibrational modes of a molecule. These techniques are highly sensitive to the specific functional groups and bonding arrangements within a molecule, providing a characteristic "fingerprint" for identification and structural analysis. mdpi.com
For this compound, IR and Raman spectroscopy would provide complementary information. IR spectroscopy is particularly sensitive to polar bonds and asymmetric vibrations, while Raman spectroscopy excels in detecting non-polar bonds and symmetric vibrations.
The key functional groups in this compound that would yield characteristic vibrational bands include:
N-H stretch: The indole N-H group typically exhibits a stretching vibration in the range of 3300-3500 cm⁻¹.
C≡N stretch: The nitrile group has a very characteristic and often sharp stretching band in the 2200-2260 cm⁻¹ region. researchgate.net The intensity and exact position can be sensitive to electronic effects from the indole ring.
Aromatic C-H and C=C stretches: The indole ring will show multiple bands in the 3000-3100 cm⁻¹ (aromatic C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretching) regions.
Aliphatic C-H stretches: The methylene (-CH₂-) and methyl (-CH₃) groups will have symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.
CH₂ and CH₃ bending: Vibrations corresponding to the bending (scissoring, wagging, twisting) of the methylene and methyl groups would appear in the 1375-1470 cm⁻¹ region.
Although a specific, published spectrum for this compound is not available, the following table provides an illustrative interpretation of its expected characteristic vibrational modes based on data from analogous compounds.
Illustrative Table of Characteristic Vibrational Modes
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch | Indole N-H | ~3400 | IR |
| Aromatic C-H Stretch | Indole Ring | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2960-2850 | IR, Raman |
| C≡N Stretch | Nitrile | ~2250 | IR, Raman |
| C=C Ring Stretch | Indole Ring | 1600-1450 | IR, Raman |
| C-H Bending | -CH₂-, -CH₃ | 1470-1375 | IR |
| C-N Stretch | Indole Ring | 1350-1250 | IR |
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for real-time monitoring of chemical reactions as they occur, without the need for offline sampling. mt.comnih.gov By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously, tracking the concentration changes of reactants, intermediates, and products over time. mt.comxjtu.edu.cn
For the synthesis of this compound, for instance in a reaction involving a precursor like (5-methyl-1H-indol-2-yl)methanol, in-situ IR could be used to:
Track Reactant Consumption: Monitor the disappearance of the characteristic O-H band of the alcohol precursor.
Monitor Product Formation: Observe the growth of the sharp and distinct C≡N stretching band of the nitrile product around 2250 cm⁻¹.
Identify Intermediates: Detect transient species that may form during the reaction, providing crucial mechanistic insights.
Determine Reaction Kinetics and Endpoint: By plotting the absorbance of key peaks over time, reaction rates, induction periods, and the precise point of reaction completion can be determined, which is vital for process optimization and control. youtube.com
This real-time data acquisition eliminates the delays and potential errors associated with traditional offline analysis, enabling a deeper understanding of the reaction mechanism and kinetics. cam.ac.uk
X-ray Crystallography and Diffraction Techniques
X-ray diffraction methods are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) provides the unambiguous determination of a molecule's solid-state structure, including precise bond lengths, bond angles, and torsional angles. mdpi.com For this compound, obtaining a suitable single crystal and performing an SCXRD analysis would definitively confirm its molecular connectivity and conformation in the solid state.
While no published crystal structure for this specific compound was found, analysis of related structures, such as 2-(7-methyl-1H-indol-3-yl)acetonitrile nih.gov and other indole derivatives iucr.orgresearchgate.netnih.gov, provides insight into the type of data that would be obtained. Key structural parameters that would be determined include the planarity of the indole ring system, the orientation of the acetonitrile side chain relative to the ring, and the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the crystal packing. For example, in 2-(7-methyl-1H-indol-3-yl)acetonitrile, the carbonitrile group is significantly twisted away from the indole plane, and molecules are linked into chains by N-H···N hydrogen bonds. nih.gov
Illustrative Single Crystal X-ray Diffraction Data
| Parameter | Illustrative Value | Description |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |
| a (Å) | ~7.0 | Unit cell dimension along the a-axis. |
| b (Å) | ~9.0 | Unit cell dimension along the b-axis. |
| c (Å) | ~15.0 | Unit cell dimension along the c-axis. |
| β (°) | ~98.0 | Angle of the unit cell. |
| Volume (ų) | ~950 | Volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
Powder X-ray Diffraction (PXRD) is a primary technique used to analyze the solid-state forms of a material. It is particularly crucial for identifying different crystalline polymorphs—crystals of the same compound that have different internal packing arrangements. Different polymorphs can have distinct physical properties, which is of critical importance in materials science.
A PXRD experiment on a powdered sample of this compound would produce a diffraction pattern, which is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline form. If the compound can exist in multiple polymorphic forms, each form will produce a different PXRD pattern. nih.gov
This technique is essential for:
Polymorph Screening: Identifying new crystalline forms of the compound.
Crystallinity Assessment: Distinguishing between crystalline and amorphous (non-crystalline) material.
Quality Control: Ensuring batch-to-batch consistency of the solid form.
While no specific PXRD data for this compound has been published, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid highlights how PXRD, in conjunction with SCXRD and spectroscopy, is used to characterize and differentiate solid forms of indole derivatives. nih.gov
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable to chiral derivatives)
The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, the principles of chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), become critically relevant for the stereochemical assignment of its chiral derivatives. Chirality can be introduced into the molecule through various synthetic modifications, such as the creation of atropisomers due to restricted rotation around a single bond or the introduction of a stereogenic center. mdpi.comacademie-sciences.fr
For such chiral derivatives, CD and ORD are powerful, non-destructive techniques used to determine the absolute configuration and conformational features of enantiomers.
Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation of a chiral substance as a function of the wavelength of light. The resulting ORD curve, particularly the sign and position of its Cotton effects, can be correlated with the absolute stereochemistry of the molecule.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its three-dimensional structure. The resulting spectrum is unique for a specific enantiomer, making it an invaluable tool for assigning absolute configuration by comparing experimental data with theoretical calculations or with data from structurally related compounds of known stereochemistry.
In practice, the absolute stereochemical assignment for chiral indole derivatives is often determined through a combination of techniques, including optical rotation studies alongside advanced chromatographic or crystallographic methods. oup.comnih.gov
Chromatographic and Separation Methodologies for Purity and Mixture Analysis
Chromatographic techniques are indispensable for the analysis of this compound, ensuring its purity, quantifying it in various matrices, and analyzing complex mixtures during synthesis and quality control.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like indole derivatives. A validated reversed-phase HPLC (RP-HPLC) method is essential for assessing the purity and quantifying this compound.
Method Development: The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For indole derivatives, C8 and C18 columns are commonly employed due to their hydrophobicity, which allows for effective separation. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be water or a buffer solution. nih.govmedcraveonline.comabap.co.in The addition of small amounts of acid, like trifluoroacetic acid (TFA), can improve peak shape and resolution. pensoft.net Detection is most commonly achieved using a UV detector, as the indole ring possesses a strong chromophore. nih.gov
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. pensoft.net Validation encompasses several key parameters:
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or degradation products. pensoft.net
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pensoft.net
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. pensoft.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Table 1: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Typical Condition/Value | Source |
|---|---|---|
| Instrument | HPLC with UV-Vis Detector | medcraveonline.com |
| Column | C18 or C8, e.g., 250 mm x 4.6 mm, 5 µm | nih.govmedcraveonline.com |
| Mobile Phase | Acetonitrile and Water (or buffer) in a gradient or isocratic mode | nih.govabap.co.in |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection Wavelength | ~220-280 nm (based on indole UV absorption) | nih.govresearchgate.net |
| Column Temperature | 25-40 °C | pensoft.net |
| Injection Volume | 5-20 µL | pensoft.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS is primarily used to analyze volatile components that may be present as impurities. These can include residual solvents from the synthesis and purification process (e.g., methylene chloride, hexanes) or volatile byproducts formed during the chemical reaction. nih.gov
The GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This produces a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for its definitive identification. meclib.jpnih.gov For trace analysis of certain impurities, techniques like headspace GC-MS can be employed to increase sensitivity for highly volatile compounds. chromatographyonline.com
Table 2: General GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Typical Condition/Value | Source |
|---|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | jocpr.com |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-1) | researchgate.net |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | nih.govjocpr.com |
| Inlet Temperature | 250 °C | nih.gov |
| Oven Program | Temperature gradient (e.g., start at 40-60°C, ramp up to 250-300°C) | nih.govresearchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV | meclib.jp |
| Mass Analyzer | Quadrupole | jocpr.com |
For chiral derivatives of this compound, Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for enantiomeric separation. chromatographyonline.comafmps.be SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. afmps.be This gives it unique properties, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid.
The primary advantages of SFC over traditional chiral HPLC include significantly faster analysis times and a drastic reduction in the use of toxic organic solvents, making it a "greener" alternative. nih.govchromatographyonline.comafmps.be The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated excellent enantioselectivity for a broad range of chiral compounds, including indole derivatives. oup.comchromatographyonline.comoup.com
Method development in chiral SFC involves screening different CSPs and organic modifiers (co-solvents) like methanol, ethanol (B145695), or acetonitrile, which are added to the CO2 mobile phase to adjust its polarity and enhance analyte solubility and selectivity. oup.comnih.gov
Table 3: Representative SFC Parameters for Chiral Separation of Indole Derivatives
| Parameter | Typical Condition/Value | Source |
|---|---|---|
| Instrument | Supercritical Fluid Chromatography System | afmps.beoup.com |
| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-4, Chiralpak series) | oup.comoup.com |
| Mobile Phase | Supercritical CO2 and an alcohol modifier (e.g., Methanol) | oup.comoup.com |
| Composition | 60-90% CO2 / 10-40% Modifier (Isocratic or Gradient) | oup.comoup.com |
| Flow Rate | 2.0-4.0 mL/min | afmps.beoup.com |
| Back Pressure | 100-150 bar | oup.com |
Computational and Theoretical Chemistry of 2 5 Methyl 1h Indol 2 Yl Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful, non-experimental tool for investigating the fundamental characteristics of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a wide range of molecular properties. For a molecule like 2-(5-methyl-1H-indol-2-yl)acetonitrile, these calculations can elucidate its geometry, stability, and electronic landscape, providing a basis for understanding its chemical reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies on indole (B1671886) derivatives commonly employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G or the more flexible 6-311++G(d,p), to achieve reliable results. niscpr.res.inresearchgate.netniscpr.res.in
For this compound, DFT calculations can determine key ground-state properties. These include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and thermodynamic parameters like the heat of formation. niscpr.res.inniscpr.res.in Such studies on related indole structures have been performed to evaluate relative stability and electronic characteristics. chemrxiv.orgnih.gov The calculated properties provide a detailed picture of the molecule's structure at its lowest energy state.
Table 1: Representative Ground State Properties Calculable by DFT for Indole Derivatives Note: This table illustrates the types of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.
| Property | Description | Typical Functional/Basis Set |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). | B3LYP/6-311+G(d,p) |
| Vibrational Frequencies | Predicts the molecule's infrared (IR) spectrum, used to identify functional groups and confirm a stable structure. | B3LYP/6-31G(d) |
| Heat of Formation (HOF) | Indicates the molecule's thermodynamic stability relative to its constituent elements. niscpr.res.in | B3LYP/6-31G niscpr.res.in |
| Dipole Moment | Measures the polarity of the molecule, influencing its interactions with other polar molecules and solvents. | B3LYP/6-311+G(d,p) chemrxiv.org |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, indicating sites for electrophilic and nucleophilic attack. niscpr.res.in | B3LYP/6-31G niscpr.res.in |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Common ab initio approaches include Hartree-Fock (HF) theory and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. researchgate.net
While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties, particularly for excited states and systems where electron correlation is complex. researchgate.netchemrxiv.org They are often used to benchmark the performance of different DFT functionals. nih.gov For instance, high-level ab initio calculations can provide very accurate ionization energies and electron affinities, which are crucial for understanding electron transfer processes. nih.gov The choice between DFT and ab initio methods often involves a trade-off between the desired accuracy and available computational resources.
Table 2: Conceptual Comparison of DFT and Ab Initio Methods
| Feature | Density Functional Theory (DFT) | Ab Initio Methods (e.g., HF, MP2, CC) |
|---|---|---|
| Fundamental Variable | Electron Density (a function of 3 spatial coordinates). | Wavefunction (a function of 3N coordinates for N electrons). |
| Electron Correlation | Approximated by the exchange-correlation functional. | Treated systematically (HF neglects it; post-HF methods include it to varying degrees). |
| Computational Cost | Generally lower, scales favorably with system size. | Generally higher, scales much more steeply with system size. |
| Primary Use Case | Ground-state properties of medium to large molecules. nih.gov | High-accuracy calculations on smaller systems, benchmarking other methods. chemrxiv.org |
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful model for predicting and explaining chemical reactivity. ucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The HOMO, being the orbital from which electrons are most easily donated, represents the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO, the orbital that most readily accepts electrons, represents the molecule's electrophilic or acidic character. youtube.com
For this compound, the energy and spatial distribution of its HOMO would indicate the most likely site for electrophilic attack. In indole itself, the HOMO is primarily localized on the pyrrole (B145914) ring, particularly at the C3 position, making it the most nucleophilic site. bhu.ac.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. niscpr.res.innumberanalytics.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
Table 3: Representative Frontier Orbital Energies (eV) for Indole and a BN Isostere Data adapted from a combined UV-PES and DFT study on indole. acs.org This illustrates the type of data obtained from FMO analysis.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Indole | -7.90 | -0.8 (Calculated) | 7.10 |
| Fused BN Indole II | -8.05 | -1.2 (Calculated) | 6.85 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This profile provides deep insights into the reaction mechanism, kinetics, and the factors controlling selectivity.
A reaction mechanism is a step-by-step description of how a chemical transformation occurs. The highest point on the energy path between a reactant and a product is the transition state (TS), an ephemeral, high-energy species that cannot be isolated but is the key to understanding the reaction rate. chemguide.co.uk Computational methods allow for the precise location and characterization of these transition states.
By calculating the energies of all stationary points (reactants, intermediates, products) and transition states, a reaction energy profile can be plotted. researchgate.net This profile visualizes the energy changes throughout the reaction. The energy difference between the reactants and the highest-energy transition state is the activation energy, which determines the reaction rate. chemguide.co.uk For multi-step reactions, the profile can reveal the presence of stable intermediates, which correspond to local minima on the energy surface. chemguide.co.uk For example, in the aza-Friedel-Crafts reaction of indoles, computational studies can model the interaction with the catalyst and substrate, map the energy profile, and identify the rate-determining and enantioselectivity-determining steps. acs.org
Reactions are rarely performed in the gas phase; they almost always occur in a solvent, which can significantly influence reaction rates and mechanisms. Computational chemistry accounts for these influences using solvent models, which are broadly classified as implicit or explicit. wikipedia.org
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach efficiently captures the bulk electrostatic effects of the solvent on the solute but neglects specific solute-solvent interactions like hydrogen bonding. wikipedia.orgarxiv.org
Explicit solvent models provide a more detailed picture by including a number of individual solvent molecules in the calculation. arxiv.org This method is crucial for systems where specific interactions, such as hydrogen bonding between an indole's N-H group and a protic solvent, play a significant role. rsc.orgresearchgate.net However, this accuracy comes at a much higher computational cost due to the increased number of atoms and the need to sample many different solvent configurations. wikipedia.org Hybrid models (QM/MM) that combine a quantum mechanical treatment of the solute with a molecular mechanics description of the solvent offer a practical compromise. wikipedia.org Studies on indole have shown that while implicit models can be useful, they may overestimate certain energies, and an explicit treatment is sometimes necessary to accurately reproduce experimental observations, especially in aqueous solutions. rsc.orgresearchgate.net
Table 4: Comparison of Implicit and Explicit Solvent Models
| Feature | Implicit Models (e.g., PCM, SMD) | Explicit Models |
|---|---|---|
| Solvent Representation | Continuous, homogeneous dielectric medium. arxiv.org | Individual, discrete solvent molecules. arxiv.org |
| Key Advantage | Computationally efficient. wikipedia.org | Accurately models specific solute-solvent interactions (e.g., H-bonds). rsc.org |
| Key Disadvantage | Fails to account for local fluctuations and specific interactions. wikipedia.org | Computationally very expensive; requires extensive sampling. wikipedia.org |
| Best Suited For | General electrostatic effects of non-polar or weakly interacting solvents. | Reactions in protic solvents or where H-bonding is mechanistically critical. researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal intricate details about conformational changes and intermolecular interactions that are often inaccessible through experimental techniques alone.
Conformational Analysis and Intermolecular Interactions
The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers. The key rotatable bond in this molecule is the C-C bond connecting the acetonitrile (B52724) group to the indole ring. The torsion angle around this bond dictates the orientation of the cyanomethyl group relative to the indole plane.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, data from crystallographic studies of related compounds, such as 2-(7-methyl-1H-indol-3-yl)acetonitrile, provide valuable insights. In the crystal structure of its isomer, the carbonitrile group is observed to be twisted away from the indole plane. In such a conformation, the molecule can participate in various intermolecular interactions. The N-H group of the indole ring is a potent hydrogen bond donor, while the nitrogen atom of the nitrile group and the π-system of the indole ring can act as hydrogen bond acceptors. In the crystal lattice of 2-(7-methyl-1H-indol-3-yl)acetonitrile, molecules are linked by N-H···N hydrogen bonds, forming chains. Similar interactions would be expected for this compound in condensed phases.
MD simulations in a solvent, such as water or dimethyl sulfoxide, would provide a more dynamic picture of these interactions. The simulations could quantify the strength and lifetime of hydrogen bonds with solvent molecules and explore the hydrophobic interactions involving the methyl group and the benzene (B151609) moiety of the indole ring. The analysis of radial distribution functions from the simulation trajectory would reveal the solvation shell structure around the molecule.
Ligand-Protein Interaction Modeling (relevant to in vitro mechanistic studies)
To understand the potential biological activity of this compound, it is crucial to model its interactions with protein targets. Molecular docking is a primary computational tool for this purpose, predicting the preferred binding orientation of a ligand to a protein. The indole scaffold is a common feature in molecules targeting a wide range of proteins, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.
For instance, indole derivatives have been studied as inhibitors of various enzymes. A hypothetical docking study of this compound into the active site of a relevant enzyme, such as a kinase, would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then sample a multitude of conformations and orientations of the ligand within the protein's binding pocket, scoring them based on a force field that approximates the binding affinity.
The results of such a docking study would highlight key interactions. The indole N-H could form a hydrogen bond with a backbone carbonyl or an acceptor side chain of an amino acid. The nitrile nitrogen could also act as a hydrogen bond acceptor. The methyl group and the aromatic ring would likely engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding site. These predicted interactions provide a structural basis for the molecule's potential inhibitory activity and can guide the design of more potent analogs.
Following docking, MD simulations of the resulting ligand-protein complex can be performed to assess the stability of the predicted binding mode. The simulation would show how the protein and ligand adapt to each other's presence and whether the key interactions are maintained over time. The binding free energy can also be calculated from the MD trajectory using methods like MM/PBSA or MM/GBSA, providing a more quantitative estimate of the binding affinity.
Structure-Property Relationship (SPR) Modeling (excluding prohibited properties)
Structure-Property Relationship (SPR) models are mathematical relationships that connect the chemical structure of a compound to its physicochemical properties. These models are essential for drug discovery and development, as they can predict properties that are difficult or costly to measure experimentally. For this compound, several key molecular descriptors can be calculated to build SPR models.
| Property | Value | Source |
| Molecular Weight | 170.214 g/mol | |
| XLogP3 | 2.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 170.084398327 Da | |
| Heavy Atom Count | 13 | |
| Complexity | 228 | |
| Boiling Point (Predicted) | 382.6 °C at 760 mmHg | |
| Flash Point (Predicted) | 129.5 °C | |
| Density (Predicted) | 1.179 g/cm³ |
These descriptors provide a quantitative representation of the molecule's size, lipophilicity, and potential for hydrogen bonding. For example, the XLogP3 value of 2.1 suggests a moderate lipophilicity, which is often favorable for oral bioavailability. The single hydrogen bond donor and acceptor counts indicate a capacity for specific interactions with biological targets. These computed properties can be correlated with experimental data for a series of related compounds to develop predictive SPR models for properties like solubility and membrane permeability.
QSAR/QSPR Methodologies for Mechanistic Biological Activity Prediction (e.g., binding affinity, enzyme inhibition)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and properties of new chemical entities. These models are built by establishing a statistical relationship between the variation in the chemical structures of a series of compounds and the corresponding variation in their measured biological activity or property.
For this compound, a QSAR study would typically involve a dataset of indoleacetonitrile analogs with measured biological activity, such as binding affinity to a specific receptor or enzyme inhibition constants (e.g., IC50). A wide range of molecular descriptors would be calculated for each compound in the series, capturing constitutional, topological, geometrical, and electronic features.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) are then used to build the QSAR model. The goal is to identify a set of descriptors that can accurately predict the biological activity of the compounds.
Role As a Synthetic Intermediate and Scaffold in Academic Synthesis
Precursor for Complex Indole (B1671886) Alkaloid Analogs and Natural Product Synthesis
The indole nucleus is a privileged scaffold found in a vast number of natural products and pharmacologically active compounds, known as indole alkaloids. rsc.org Consequently, 2-(5-methyl-1H-indol-2-yl)acetonitrile is a strategic precursor for the synthesis of analogs of these complex molecules. Its structure provides a template that can be elaborated into intricate polycyclic systems characteristic of many alkaloids.
Synthetic chemists utilize the nitrile group and the indole ring as handles for sequential chemical modifications. For instance, the nitrile can be reduced to a primary amine, which can then participate in cyclization reactions, such as the Pictet-Spengler reaction, to form β-carboline skeletons—a core structure in many alkaloids. The synthesis of 5-methylpsilocin, a synthetic analog of the psychedelic psilocybin, involves the elaboration of a 5-methyl-1H-indol-4-ol intermediate, showcasing a related pathway where the indole core is built upon to reach the final target. encyclopedia.pub While direct total syntheses of major alkaloids starting from this specific methylated acetonitrile (B52724) are not extensively documented, its role as an intermediate is implied in methodologies aimed at producing substituted tryptamines and related structures that form the backbone of many natural products. encyclopedia.pub The general importance of indole-2-acetonitrile derivatives as key intermediates in the total synthesis of various natural and non-natural pharmaceutical agents is well-established. nih.gov
Table 1: Synthetic Applications toward Indole Alkaloid Skeletons
| Target Skeleton/Analog | Key Transformation(s) involving the Indole Acetonitrile Scaffold | Potential Reaction(s) |
| β-Carboline Analogs | Reduction of nitrile to amine, followed by intramolecular cyclization with an aldehyde/ketone. | LiAlH₄ reduction; Pictet-Spengler reaction |
| Tryptamine Derivatives | Reduction of the nitrile group to an ethylamine (B1201723) side chain. | Catalytic hydrogenation (e.g., H₂/Raney Ni) or chemical reduction (e.g., LiAlH₄) |
| Apocynaceae Alkaloid Analogs | Functionalization at the indole N-H and C3 positions, followed by complex cyclizations. | N-alkylation, Vilsmeier-Haack formylation, subsequent annulations |
Building Block for Novel Nitrogen-Containing Heterocycles
Beyond its role in natural product synthesis, this compound is a valuable starting material for creating a diverse array of novel nitrogen-containing heterocycles. mdpi.comopenmedicinalchemistryjournal.commsesupplies.com The reactivity of the nitrile group and the indole ring allows for the construction of fused or linked heterocyclic systems, which are of great interest in medicinal chemistry and materials science. sigmaaldrich.com
One common strategy involves the reaction of the nitrile group with other reagents to form a new ring. For example, cycloaddition reactions or condensations can be employed. Research has shown that related indole-2-carbonitriles can be used to synthesize various indole-fused polycycles. nih.gov For instance, condensation of the acetonitrile with dicarbonyl compounds or their equivalents can lead to the formation of fused pyridines or pyrimidines. A study on the synthesis of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines demonstrates a pharmacophore-based regioselective synthesis where an indole moiety is coupled to form a new heterocyclic system, highlighting a relevant synthetic strategy. mdpi.com The nitrile functionality is a key precursor for such transformations, often being hydrolyzed to an amide or converted to a thioamide before cyclization.
Table 2: Formation of Novel Heterocycles
| Starting Material | Reagents/Conditions | Resulting Heterocycle | Reference Methodology |
| 2-(Indol-2-yl)acetonitrile derivative | Diamines, Lewis Acids | Fused Imidazoles | General condensation reactions |
| 2-(Indol-2-yl)acetonitrile derivative | 1,3-Dicarbonyl compounds, Base | Fused Pyridines (e.g., Pyrazolo[3,4-b]pyridines) | mdpi.com |
| 2-(Indol-2-yl)acetonitrile derivative | Hydrazine derivatives, Acid | Fused Pyrazoles | Knorr pyrazole (B372694) synthesis analogs |
| 2-(Indol-2-yl)acetonitrile derivative | α-Haloketones, Base | Fused Pyrroles | Paal-Knorr synthesis analogs |
Scaffold for Combinatorial Chemistry Libraries (focused on synthetic methodology)
Combinatorial chemistry aims to rapidly generate large numbers of structurally related compounds for high-throughput screening. nih.gov The this compound scaffold is well-suited for this purpose due to the presence of multiple reaction sites that can be systematically and independently modified. The primary points of diversification are the indole nitrogen (N1), the C3 position of the indole ring, and the nitrile group itself.
A typical synthetic methodology for a combinatorial library would involve immobilizing the scaffold on a solid support, often via the indole nitrogen. Subsequently, a series of building blocks can be introduced at other positions. For example, the C3 position can be functionalized through electrophilic substitution reactions like the Mannich or Vilsmeier-Haack reactions. The nitrile group can be converted into a variety of other functional groups (e.g., amines, carboxylic acids, tetrazoles), each providing a new branch for further diversification. This parallel synthesis approach allows for the creation of a grid of compounds where each member has a unique combination of substituents at the designated positions, all originating from the common 5-methyl-indole-2-acetonitrile core. While specific libraries based on this exact compound are proprietary, the principles of combinatorial synthesis are widely applied to similar indole scaffolds. nih.gov
Application in Divergent Synthesis of Chemical Probes and Biological Tools
Divergent synthesis is a powerful strategy to create a collection of structurally diverse compounds from a common intermediate, which is particularly useful for developing chemical probes to investigate biological systems. mdpi.com this compound can serve as such a common intermediate. From this starting point, synthetic routes can branch out to yield distinct molecular architectures.
For example, one synthetic pathway could focus on the elaboration of the nitrile group into an amidine or guanidine (B92328) to probe interactions with receptors that recognize basic functionalities. A second, parallel pathway could involve the reduction of the nitrile to an amine, followed by acylation with a library of carboxylic acids to explore a different chemical space. A third route might involve metal-catalyzed cross-coupling at the C3 position to introduce aryl or heteroaryl groups, creating probes for π-stacking interactions. This divergent approach allows for the efficient generation of a tailored set of molecules designed to interrogate a specific biological question or target, starting from a single, readily accessible compound. mdpi.comrsc.org
Contributions to New Organic Synthesis Methodologies
The development of new synthetic methods is a cornerstone of organic chemistry, and often requires robust and representative substrates to test and showcase the utility of a new reaction. The indole scaffold is frequently used in this context. researchgate.net this compound and its close relatives have been employed in the development of novel catalytic processes, particularly in the area of C-H activation and cross-coupling reactions. nih.govresearchgate.net
For instance, new palladium-catalyzed methods for the intramolecular cyclization of N-aryl enamines to form indole cores have been optimized using substrates that lead to indole-carboxylate derivatives, which are structurally related to the acetonitrile. mdpi.com Furthermore, the development of greener synthetic protocols, such as those using microwave irradiation or novel solvents, often utilizes indole derivatives to demonstrate improved efficiency, yield, and environmental friendliness compared to traditional methods. researchgate.nettandfonline.com The reactivity of the various positions on the this compound molecule makes it a suitable candidate for testing the scope and limitations of new transformations designed for functionalizing heterocyclic compounds. nih.gov
Exploration of Biological Activity Mechanisms and Molecular Targets Pre Clinical, in Vitro/in Silico Focus
Target Identification and Validation Methodologies
There is no available information from in vitro or in silico studies that identifies or validates specific molecular targets for 2-(5-methyl-1H-indol-2-yl)acetonitrile.
No studies were found that specifically investigate the inhibitory effects of this compound on any enzymes, including cyclooxygenases (COX). While derivatives of indole (B1671886) have been explored as potential COX inhibitors, there is no published data to confirm or deny such activity for this specific compound.
There are no publicly accessible results from receptor binding assays for this compound. This includes a lack of data on its potential interaction with any receptors, such as plant hormone receptors.
No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding of this compound to any protein have been found in the public domain.
Cellular Pathway Modulation Studies (in vitro assays)
Information regarding the effects of this compound on cellular pathways is not available in published research.
There are no available gene expression analysis studies, including those that would investigate its effects on the MAPK pathway or plant protection genes, in response to treatment with this compound.
No data from protein expression or phosphorylation profiling studies for this compound has been identified.
Cell-Based Reporter Assays for Signaling Pathways
Cell-based reporter assays are fundamental tools for dissecting the influence of a compound on specific signaling pathways. These assays typically link the activation of a pathway's transcription factor to the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP), providing a quantifiable output of pathway activity.
For indole compounds, reporter assays have been crucial in identifying interactions with key cellular signaling cascades. A study on indole-3-acetonitrile (B3204565) , an isomer of the title compound, utilized a luciferase reporter assay to explore its role in the RIG-I-MAVS innate immune signaling pathway. The results indicated that indole-3-acetonitrile enhances the activation of the IRF3 and NF-κB pathways, which are critical for antiviral responses. nih.gov The compound was shown to increase luciferase activity downstream of key signaling components like MAVS, TBK1, and IKKϵ. nih.gov
Furthermore, many tryptophan-derived indole metabolites are known to activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway, a critical regulator of immune function and xenobiotic metabolism. nih.govresearchgate.net Human AHR-dependent luciferase reporter assays are commonly employed to screen for and quantify the AHR-activating potential of these metabolites in complex mixtures like fecal extracts. nih.govresearchgate.net
While no specific reporter assay data exists for this compound, the findings for related molecules suggest that it could potentially modulate immune or metabolic signaling pathways, a hypothesis that could be readily tested using similar reporter systems.
Table 1: Effect of Indole-3-acetonitrile on RIG-I-MAVS Pathway Components (Luciferase Reporter Assay) Data sourced from a study on 293T cells, showing the stimulatory effect of indole-3-acetonitrile on various pathway intermediates. nih.gov
| Pathway Component Overexpressed | Effect of Indole-3-acetonitrile on Luciferase Activity | Implied Target Location |
| RIG-I-N (active form) | No significant increase | Downstream of RIG-I |
| MAVS | Increased luciferase activity | At or downstream of MAVS |
| TBK1 | Increased luciferase activity | At or downstream of TBK1 |
| IKKϵ | Increased luciferase activity | At or downstream of IKKϵ |
| IRF3-5D (active form) | Increased luciferase activity | At or downstream of IRF3 |
Mechanistic Insights into Biological Interactions
Understanding how a compound interacts with its biological targets at a molecular level is paramount. This involves studying its structure-activity relationships, which define the chemical features necessary for activity, and elucidating its precise mechanism of action.
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms (e.g., tubulin targeting, CYP51 inhibition)
The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous compounds that target key proteins like tubulin and Cytochrome P450 51 (CYP51). nih.govnih.gov SAR studies on these broader classes of indole derivatives provide a framework for predicting the potential activity of this compound.
Tubulin Targeting: Indole-based compounds are a significant class of tubulin polymerization inhibitors, acting as anticancer agents by disrupting microtubule dynamics. nih.govtandfonline.com
Substitutions: Substitutions on the indole nucleus are crucial for activity. For combretastatin (B1194345) A-4 analogs, where a phenyl ring was replaced by an N-methyl-5-indolyl group, activity was diminished. However, adding cyano, methoxycarbonyl, or formyl groups to the indole 3-position restored potent inhibition of tubulin polymerization. researchgate.net For another series of inhibitors, a methoxy (B1213986) group at the C-6 position of the indole nucleus was found to be important for inhibiting cancer cell growth. nih.gov
CYP51 Inhibition: CYP51, or sterol 14α-demethylase, is an essential enzyme in fungi and a primary target for azole antifungal drugs. nih.gov The indole scaffold has been incorporated into novel CYP51 inhibitors.
Pharmacophore Modeling: A 3D quantitative SAR (QSAR) model for human CYP51 inhibitors identified key features for activity: one hydrophobe, one hydrogen bond acceptor, and two aromatic rings. thebiogrid.org The indole nucleus can readily fulfill the roles of a hydrophobe and an aromatic feature in such a pharmacophore.
Scaffold Integration: In novel non-azole inhibitors, the indole moiety can serve as a core scaffold. For example, carboxamide-containing β-phenyl-imidazoles with an indole group have shown potent inhibition of protozoan CYP51. nih.gov Docking studies of related antifungal compounds show the indole scaffold fitting into the enzyme's access channel.
Table 2: General SAR Principles for Indole Derivatives Summary of findings from studies on various indole-based inhibitors.
| Target | Key Indole Feature | Impact of Modification | Reference |
| Tubulin | Indole C3-position | Substitution with electron-withdrawing groups (e.g., -CN, -CHO) can restore or enhance activity. | researchgate.net |
| Indole C6-position | Methoxy substitution can be critical for potent antiproliferative activity. | nih.gov | |
| Indole Ring System | Serves as a key hydrophobic component interacting with the colchicine (B1669291) binding site. | nih.gov | |
| CYP51 | Indole Ring System | Acts as a hydrophobic and aromatic feature in inhibitor pharmacophores. | thebiogrid.org |
| Overall Scaffold | Can be integrated with other pharmacophoric elements (e.g., azoles, amides) to create potent inhibitors. | nih.gov |
Molecular Mechanism of Action Elucidation (e.g., disruption of microbial cell wall synthesis, interference with metabolic processes)
Beyond direct enzyme inhibition, indole derivatives can disrupt microbial processes through various mechanisms. While direct studies on this compound are lacking, research on indole-3-acetonitrile and related compounds provides significant mechanistic insights.
Interference with Microbial Virulence and Metabolism: Indole and its derivatives act as important signaling molecules in bacterial communities, affecting biofilm formation, virulence, and drug resistance. oup.com
Inhibition of Motility: In a study on Proteus mirabilis, a common cause of catheter-associated urinary tract infections, indole acetonitrile (B52724) was found to be the primary component of a bacterial extract responsible for inhibiting swarming motility. nih.gov Mechanistic investigation via gene expression analysis revealed that the compound significantly down-regulated genes essential for motility and virulence, including flhC, flhD (flagellar master regulators), umoC (urease accessory protein), and mrpA (fimbrial subunit). nih.govmdpi.com
Metabolic Interference: In many bacteria, indole-3-acetonitrile (IAN) is a key intermediate in the biosynthesis of the phytohormone indole-3-acetic acid (IAA) from tryptophan. researchgate.net The introduction of exogenous indole acetonitrile could potentially interfere with this and other related metabolic pathways.
Table 3: Observed Antimicrobial Mechanisms of Indole Acetonitrile Derivatives
| Organism | Observed Effect | Molecular Mechanism | Reference |
| E. coli O157:H7, P. aeruginosa | Biofilm inhibition | Reduction of curli production | nih.govencyclopedia.pubnih.gov |
| Proteus mirabilis | Inhibition of swarming motility | Down-regulation of virulence and motility genes (flhC, flhD, umoC, mrpA) | nih.gov |
| Proteus mirabilis | Reduction of crystalline biofilm | Inhibition of virulence factors contributing to motility, adherence, and urease production | nih.gov |
Development of Fluorescent or Photoaffinity Probes for Mechanistic Studies
To visualize the interaction of a compound with its cellular targets and to study its mechanism of action in real-time, researchers often develop fluorescently-tagged or photoaffinity probes. The indole scaffold is well-suited for such modifications. mdpi.comnih.gov
The development of these chemical tools involves attaching a fluorophore (e.g., Bodipy, Cyanine dyes, FITC) or a photoreactive group to the parent molecule, typically via a linker that does not disrupt its biological activity. acs.org
Probes for Sigma Receptors: Researchers have successfully synthesized fluorescent derivatives of indole-based compounds to create high-affinity probes for σ₁ and σ₂ receptors. acs.orgnih.gov These probes, with emissions spanning from green to near-infrared, were validated in sophisticated applications like flow cytometry, confocal microscopy, and live-cell imaging, demonstrating their utility in studying receptor localization and dynamics. nih.gov
Probes for Tubulin: A fluorescein (B123965) isothiocyanate (FITC) fluorophore was attached via a hydrophilic linker to 2,3-diarylindole derivatives. nih.gov This probe allowed for the study of the compounds' biological activity against cancer cell lines and confirmed their ability to inhibit tubulin polymerization in vitro. nih.gov
Environment-Sensing Probes: The inherent electronic properties of the indole ring make it a good candidate for creating probes that respond to their environment. Based on a donor-π-acceptor (D-π-A) design, indole derivatives have been developed as fluorescent probes that change their color and fluorescence intensity in response to changes in pH or the presence of specific ions. mdpi.comnih.govresearchgate.net
These examples demonstrate a clear strategy for developing a fluorescent probe based on this compound. Such a tool would be invaluable for identifying its specific molecular targets within a cell and elucidating its mechanism of action through advanced imaging techniques.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic strategies for indole (B1671886) derivatives often involve multi-step processes that may not be environmentally benign. Future research is anticipated to focus on developing greener and more efficient synthetic pathways to 2-(5-methyl-1H-indol-2-yl)acetonitrile and its analogs.
One promising approach is the adoption of continuous-flow chemistry. This technique has been successfully used for the synthesis of other nitrogen-containing heterocycles, offering benefits such as improved safety, higher yields, and reduced waste by avoiding extensive chromatography and isolation steps. rsc.org Another innovative method involves the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.gov A recently developed protocol activates these otherwise inert nitroalkane byproducts through a spirocyclization and rearrangement cascade, providing a straightforward route to the desired acetonitrile (B52724) products. nih.gov Adapting such a method for the 5-methyl substituted variant could significantly enhance synthetic efficiency.
Key areas for development in the synthesis of this compound are summarized below.
| Research Avenue | Key Objectives | Potential Methodologies | Expected Benefits |
|---|---|---|---|
| Continuous-Flow Synthesis | Develop a continuous, one-pot synthesis method. | Microreactor technology, metal-free catalysis. rsc.org | Higher yield, improved safety, atom economy, reduced waste. rsc.org |
| Cascade Reactions | Utilize cascade reactions from readily available precursors. | Acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes. nih.gov | Increased efficiency, conversion of inert byproducts into target molecules. nih.gov |
| Green Catalysis | Employ environmentally friendly catalysts and solvents. | Water-based reactions using catalysts like K2CO3/n-Bu4PBr. beilstein-journals.org | Reduced environmental impact, potential for catalyst recycling. beilstein-journals.org |
Exploration of Novel Reactivity and Catalysis with this compound
The reactivity of the indole core is a subject of intense study. The N-H moiety of indole is often crucial for its reactivity in catalyzed reactions. acs.org Future research will likely explore how the 2-acetonitrile and 5-methyl groups on the indole ring influence its participation in various chemical transformations.
Indolylmethanols, which are structurally related to indole acetonitriles, are known to act as versatile precursors in Friedel-Crafts alkylations and cycloadditions to form complex indole derivatives. mdpi.combeilstein-journals.org Investigating whether this compound can be a precursor for similar reactions is a promising avenue. For instance, developing catalytic systems, potentially using Lewis or Brønsted acids, could enable its regioselective alkylation to construct novel molecular hybrids. mdpi.com Furthermore, the enantioselective aza-Friedel–Crafts alkylation of indoles with ketimines has been shown to be an effective method for creating tetrasubstituted carbon centers, a valuable feature in medicinal chemistry. acs.org Applying this methodology to this compound could lead to a new class of chiral compounds.
Integration with Advanced Materials Science
Indole derivatives are increasingly recognized for their potential in materials science, particularly in the field of optoelectronics. Organic compounds with donor-π-acceptor architectures are valuable for applications like organic light-emitting diodes (OLEDs). researchgate.netsemanticscholar.org
Researchers have designed and synthesized fluorophores based on the 2-(1H-indol-3-yl)acetonitrile scaffold, which exhibit promising optical and electroluminescence properties. researchgate.netsemanticscholar.org These studies have shown that incorporating different aromatic groups can tune the material's band gap and charge injection ability, leading to improved OLED performance. researchgate.net The compound this compound, with its inherent donor (5-methyl-indole) and acceptor (acetonitrile) characteristics, is an excellent candidate for development as a functional monomer or building block for such advanced materials. Future work could focus on synthesizing polymers or small-molecule emitters based on this scaffold and evaluating their photophysical properties for applications in green or blue light-emitting devices.
| Application Area | Role of this compound | Key Research Focus | Potential Outcome |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Core structure for a D-π-A fluorophore. researchgate.netsemanticscholar.org | Synthesis of derivatives with extended π-conjugation. | Development of new, efficient light-emitting materials. researchgate.net |
| Functional Monomers | Building block for functional polymers. | Polymerization studies and characterization of polymer properties. | Creation of novel plastics and materials with unique electronic properties. nih.gov |
| Molecular Sensors | Fluorophore sensitive to environmental changes. | Investigating solvatochromism and response to analytes. | Development of chemical sensors for various applications. semanticscholar.org |
Advanced Computational Methodologies for Prediction and Design of Derivatives
Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are already being used to predict the geometric and electronic structures of indole-based fluorophores, helping to understand their absorption and emission properties. researchgate.netsemanticscholar.org
For this compound, advanced computational methods can be employed to:
Predict Physicochemical Properties : Calculate properties like lattice energies, intermolecular interactions (e.g., N-H···π, π···π stacking), and crystal morphology, which are crucial for applications in materials science and pharmaceuticals. acs.org
Design Novel Derivatives : Use pharmacophore mapping and Quantitative Structure-Activity Relationship (QSAR) studies to design new analogs with enhanced biological activity or improved material properties.
Simulate Reaction Mechanisms : Elucidate the pathways of synthetic reactions, helping to optimize conditions and predict outcomes for novel transformations.
These computational approaches can significantly reduce the experimental workload by prioritizing the most promising candidate molecules for synthesis and testing.
Mechanistic Investigation of Broader Biological Pathways and Targets
The indole nucleus is a privileged scaffold in drug discovery, with indole derivatives showing a wide spectrum of biological activities by binding to multiple receptors. nih.gov While the specific biological targets of this compound are not yet well-defined, the general class of indole compounds is known to influence diverse physiological processes. nih.gov
Future research should focus on a systematic investigation of the biological activity of this compound. As an intercellular signaling molecule in bacteria, indole regulates processes like biofilm formation, drug resistance, and virulence. oup.com It is plausible that derivatives like this compound could modulate these pathways. For instance, indole-based inhibitors have been developed to target bacterial enzymes like cystathionine (B15957) γ-lyase (bCSE), which enhances the sensitivity of pathogenic bacteria to antibiotics. nih.gov Screening this compound and its analogs against such targets could uncover new antibiotic potentiators.
A comprehensive biological evaluation would involve:
Initial Screening : Cell-based assays to test for cytotoxic or antiproliferative effects and enzyme inhibition assays to identify potential targets.
Target Identification : Using techniques like affinity chromatography or proteomics to identify the specific proteins or receptors the compound binds to.
Pathway Analysis : Investigating how the compound affects cellular and biochemical pathways to understand its mechanism of action at a molecular level.
Development of Novel Analytical Techniques for Complex Indole Systems
The accurate quantification of indole and its derivatives in complex biological or environmental samples is challenging but crucial for research. nih.gov Standard methods can be complex, require expensive equipment, or suffer from a lack of specificity, detecting multiple indole analogs simultaneously. nih.gov
There is a need for novel analytical techniques that are rapid, specific, and quantitative for complex indole systems, including this compound. Future research in this area could focus on:
High-Performance Liquid Chromatography (HPLC) : Developing and validating HPLC methods with sensitive detectors (e.g., fluorescence or mass spectrometry) for the precise quantification and purity assessment of indole acetonitrile derivatives.
Spectroscopic Methods : Utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for detailed structural characterization, helping to distinguish between isomers and identify functional groups.
Sensor-Based Assays : Creating novel biosensors or chemical sensors specifically designed to detect this compound with high selectivity, potentially adapting principles from existing indole detection assays. nih.gov
X-ray Crystallography : Determining the single-crystal X-ray structure of the compound and its derivatives to unambiguously confirm its three-dimensional structure and intermolecular interactions in the solid state. nih.govnih.gov
The development of such robust analytical tools is essential to support and advance research across all the aforementioned areas.
Q & A
Q. What are the established synthetic routes for 2-(5-methyl-1H-indol-2-yl)acetonitrile, and how can reaction conditions be optimized?
The compound can be synthesized via Iron(II)-catalyzed C-2 cyanomethylation of indoles using acetonitrile derivatives. Key steps include:
- Reagent selection : Iron(II) salts (e.g., FeCl₂) as catalysts and tert-butyl hydroperoxide (TBHP) as an oxidant.
- Solvent system : Acetonitrile or dichloroethane under inert atmosphere.
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours . Optimization involves adjusting catalyst loading (5–10 mol%), solvent polarity, and reaction time to improve yields (reported 60–85%).
Q. How is the structural characterization of this compound performed using crystallography?
Single-crystal X-ray diffraction is the gold standard:
- Crystal growth : Slow evaporation of methanol/ethanol solutions yields block-shaped crystals suitable for data collection.
- Data refinement : SHELXL (part of the SHELX suite) is used for structure refinement, with parameters like R factor (<0.1) and C–C bond precision (±0.005 Å) ensuring accuracy .
- Key metrics : Bond angles (e.g., C–C–N ~120°) and torsion angles confirm the indole-acetonitrile linkage .
Q. What spectroscopic techniques are critical for verifying the compound’s purity and functional groups?
- NMR : NMR (δ 7.5–6.8 ppm for indole protons; δ 3.8–4.2 ppm for methylene groups) and NMR (δ ~115 ppm for nitrile carbon) .
- IR : Sharp peaks at ~2240 cm (C≡N stretch) and 3400 cm (N–H indole) .
- Mass spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 185.1 .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Q. How does the reactivity of the nitrile group influence downstream modifications?
The nitrile group enables:
- Hydrolysis : Conversion to carboxylic acids (using H₂SO₄/H₂O) or amides (via Ritter reaction).
- Cycloadditions : Participation in [2+3] cycloadditions to form tetrazoles under azide conditions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of C-2 cyanomethylation in indole derivatives?
Iron(II) catalysis promotes radical-based pathways :
- Oxidative activation : TBHP generates indolyl radicals at C-2 via hydrogen abstraction.
- Cyanomethyl coupling : Acetonitrile derivatives (e.g., CH₃CN) undergo radical addition, stabilized by Fe(II/III) redox cycling . Computational studies (DFT) suggest lower activation energy for C-2 vs. C-3 positions due to electron density distribution .
Q. How can computational modeling predict electronic properties and reaction pathways?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess HOMO-LUMO gaps (~4.5 eV) and nucleophilic sites (e.g., indole C-2).
- MD simulations : Study solvation effects in acetonitrile/water mixtures to model reaction dynamics .
Q. How should researchers address discrepancies in crystallographic data across studies?
- Data validation : Cross-check refinement parameters (e.g., R factor, data-to-parameter ratio >10:1) and thermal displacement (U) values.
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in indole derivatives .
Q. What strategies optimize the compound’s use as an intermediate in bioactive molecule synthesis?
Q. How do solvent and temperature variations impact reaction scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
